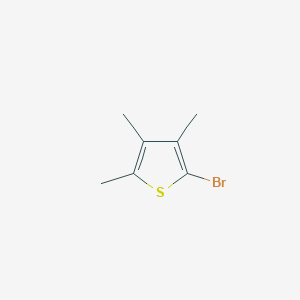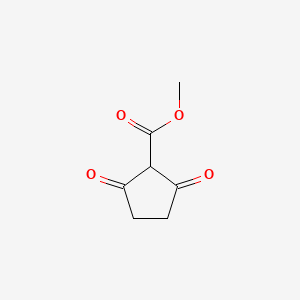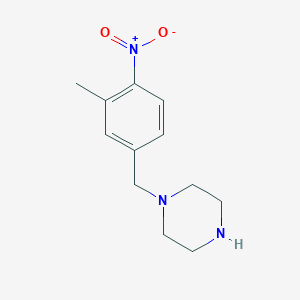
2-Methyl-4-(piperazin-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methyl-4-nitrophenyl)methyl]piperazine is an organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-methyl-4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-[(3-methyl-4-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[(3-methyl-4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
1-[(3-methyl-4-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[(3-methyl-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-11(2-3-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
Clave InChI |
PWKAFQGZCWQFRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN2CCNCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


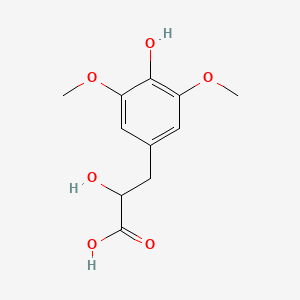
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
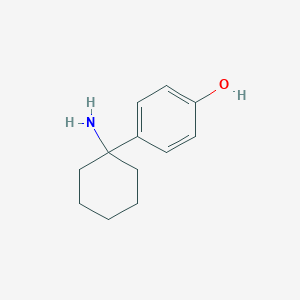
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)



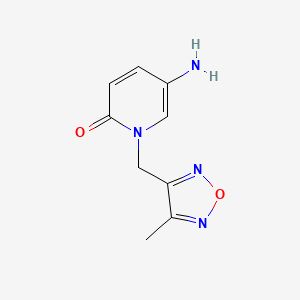
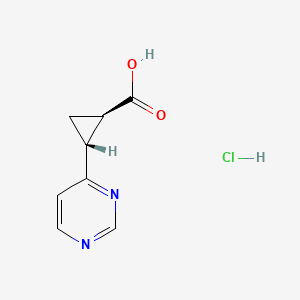

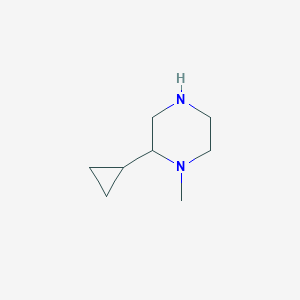
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)
